molecular formula C17H17Cl2NO3 B2713895 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid CAS No. 400736-52-9

4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid

Cat. No.: B2713895
CAS No.: 400736-52-9
M. Wt: 354.23
InChI Key: IYWSHDGXQHABLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid is a synthetic organic compound characterized by its complex structure, which includes a pyridinyl ring substituted with a dichlorobenzyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid typically involves multiple steps, starting with the preparation of the pyridinyl ring and subsequent functionalization. One common method involves the Friedel-Crafts alkylation of a pyridine derivative with 2,6-dichlorobenzyl chloride, followed by oxidation and further functional group transformations to introduce the butanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-11-12(10-13-14(18)4-2-5-15(13)19)16(21)7-9-20(11)8-3-6-17(22)23/h2,4-5,7,9H,3,6,8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWSHDGXQHABLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCCC(=O)O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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